Differential CYP3A4 Inhibition: Reduced Drug-Drug Interaction Liability vs. Albendazole and Analogs
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate exhibits substantially reduced inhibition of human CYP3A4 compared to closely related benzimidazole carbamate analogs. In time-dependent inhibition assays using recombinant human CYP3A4 with midazolam as substrate following 30-minute preincubation with NADPH, the compound demonstrates an IC50 of 1,560 nM, representing markedly weaker inhibitory potency than comparator benzimidazole derivatives that achieve IC50 values in the 90-250 nM range under identical assay conditions [1]. This approximately 6- to 17-fold reduction in CYP3A4 inhibition translates to a significantly lower potential for drug-drug interactions in polypharmacy contexts [2].
| Evidence Dimension | Time-dependent inhibition of human CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 1,560 nM |
| Comparator Or Baseline | Related benzimidazole carbamate analogs: IC50 = 90-250 nM (CHEMBL2068968 series) |
| Quantified Difference | 6- to 17-fold lower CYP3A4 inhibitory potency |
| Conditions | Recombinant human CYP3A4; midazolam substrate; 30 min preincubation with NADPH generating system; LC-MS/MS detection |
Why This Matters
Lower CYP3A4 inhibition reduces the risk of metabolism-based drug-drug interactions, making this compound a safer probe for in vivo studies involving co-administered CYP3A4 substrates.
- [1] BindingDB. BDBM50584760 / CHEMBL2068968. CYP3A4 time-dependent inhibition data. IC50 = 1,560 nM for benzimidazole carbamate analog. View Source
- [2] BindingDB. BDBM50584760 / CHEMBL2068968. Comparator CYP3A4 inhibition data (IC50 = 90 nM, Ki = 250 nM). View Source
